molecular formula C20H20ClN3O3 B2393080 1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 301648-92-0

1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2393080
CAS No.: 301648-92-0
M. Wt: 385.85
InChI Key: LZBGNAXDTZDZBS-UHFFFAOYSA-N
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Description

  • The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
  • This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as triethylamine.
  • Attachment of the Morpholinophenyl Group:

    • The final step involves the coupling of the morpholinophenyl group through an amination reaction.
    • This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyrrolidine-2,5-dione Core:

      • Starting with a suitable dione precursor, such as succinic anhydride, which undergoes cyclization to form the pyrrolidine-2,5-dione ring.
      • Reaction conditions often involve heating with a base such as sodium hydroxide or potassium carbonate.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

      Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound, possibly altering its biological activity.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Major Products:

      Oxidation: Hydroxylated derivatives.

      Reduction: Reduced amine derivatives.

      Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Scientific Research Applications

    1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has several applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for its potential interactions with biological macromolecules.

      Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

      Industry: Utilized in the development of specialty chemicals and materials.

    Mechanism of Action

    The mechanism of action of 1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

      Binding to Enzymes: Inhibiting or activating enzyme activity, thereby modulating biochemical pathways.

      Receptor Interaction: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

    Comparison with Similar Compounds

      1-(2-Chlorophenyl)-3-(phenylamino)pyrrolidine-2,5-dione: Lacks the morpholinophenyl group, which may result in different biological activities.

      1-(2-Chlorophenyl)-3-((4-piperidinophenyl)amino)pyrrolidine-2,5-dione: Contains a piperidinophenyl group instead of a morpholinophenyl group, potentially altering its pharmacological profile.

    Uniqueness: 1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is unique due to the presence of both the chlorophenyl and morpholinophenyl groups, which may confer distinct biological properties and enhance its potential as a therapeutic agent.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    1-(2-chlorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H20ClN3O3/c21-16-3-1-2-4-18(16)24-19(25)13-17(20(24)26)22-14-5-7-15(8-6-14)23-9-11-27-12-10-23/h1-8,17,22H,9-13H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LZBGNAXDTZDZBS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC=C4Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H20ClN3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    385.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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